

AuCl₄H₄NaO₂ price and commercial availability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: AuCl₄H₄NaO₂

Cat. No.: B108571

[Get Quote](#)

An In-depth Technical Guide to Sodium Tetrachloroaurate(III) Dihydrate (AuCl₄H₄NaO₂) for Researchers and Drug Development Professionals

Introduction

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O) is an inorganic gold salt that has garnered significant interest within the scientific community, particularly in the fields of nanotechnology, catalysis, and pharmaceutical sciences. Its utility as a precursor for the synthesis of gold nanoparticles (AuNPs) and as a catalyst in various organic transformations makes it a valuable compound for researchers and professionals in drug development. This guide provides a comprehensive overview of the commercial availability, key applications, and detailed experimental protocols involving sodium tetrachloroaurate(III) dihydrate.

Commercial Availability and Pricing

Sodium tetrachloroaurate(III) dihydrate is readily available from several major chemical suppliers. The purity and quantity significantly influence the price. While many suppliers require a formal quote for current pricing, publicly available information provides a general cost estimate.

Supplier	Product Name	Purity	Quantity	Price (USD)
Sigma-Aldrich	Sodium tetrachloroaurate (III) dihydrate	99%	1 g	\$188.00
Santa Cruz Biotechnology	Sodium tetrachloroaurate (III) dihydrate	99%	-	Price on request
American Elements	Sodium Tetrachloroaurate(III) Dihydrate	Up to 99.999%	-	Price on request
Thermo Scientific Chemicals	Sodium tetrachloroaurate hydrate, 98%	98%	1 g	Price on request
Chem-Impex International	Sodium tetrachloroaurate (III) dihydrate	≥ 99.9%	-	Price on request
Otto Chemie Pvt. Ltd.	Sodium tetrachloroaurate (III), dihydrate, 99%	99%	-	Price on request

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Key Applications in Research and Drug Development

Sodium tetrachloroaurate(III) dihydrate is a versatile compound with several critical applications in the realm of biomedical research and pharmaceutical development.

Precursor for Gold Nanoparticle Synthesis

A primary application of sodium tetrachloroaurate(III) dihydrate is its role as a gold precursor in the synthesis of gold nanoparticles (AuNPs)[1]. AuNPs have emerged as promising tools in drug delivery, bioimaging, and diagnostics due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry[2][3]. The size and shape of the resulting AuNPs can be controlled by adjusting the synthesis parameters, which in turn influences their biological behavior and efficacy[2].

Homogeneous Catalysis in Organic Synthesis

Sodium tetrachloroaurate(III) dihydrate is an effective and often cost-effective gold catalyst for a variety of organic reactions[4][5]. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents[2][6]. Notable applications include the synthesis of 1,5-benzodiazepines and quinoxaline derivatives, both of which are important classes of compounds in medicinal chemistry[1][7]. Furthermore, it can be employed as a catalyst for the deprotection of silyl ethers, a common step in multi-step organic synthesis[4][6].

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sodium tetrachloroaurate(III) dihydrate.

Synthesis of Gold Nanoparticles for Drug Delivery

This protocol, adapted from the Turkevich method, describes the synthesis of citrate-stabilized gold nanoparticles.

Materials:

- Sodium tetrachloroaurate(III) dihydrate ($\text{Na}[\text{AuCl}_4] \cdot 2\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

- Prepare a 1.0 mM solution of HAuCl₄ (from Na[AuCl₄]⁻·2H₂O) in deionized water.
- In a 50 mL Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.
- Rapidly add 2 mL of a 1% (w/v) solution of trisodium citrate dihydrate to the boiling HAuCl₄ solution.
- The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of gold nanoparticles.
- Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature.
- The synthesized gold nanoparticle solution can be characterized by UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance peak around 520 nm.

Catalytic Synthesis of 1,5-Benzodiazepine Derivatives

This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, catalyzed by sodium tetrachloroaurate(III) dihydrate[1].

Materials:

- o-phenylenediamine
- Ketone (e.g., acetone, cyclohexanone)
- Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]⁻·2H₂O)
- Ethanol
- Reaction flask
- Stirring apparatus

Procedure:

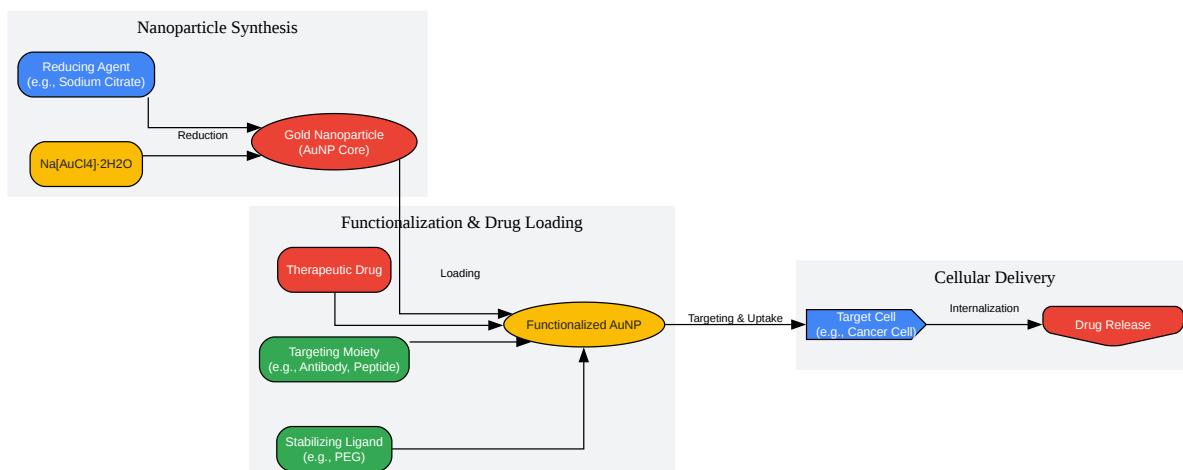
- To a 25 mL flask, add o-phenylenediamine (1.0 mmol), the desired ketone (2.2 mmol), and sodium tetrachloroaurate(III) dihydrate (0.02 mmol).
- Add 5 mL of ethanol to the flask.
- Stir the mixture at room temperature. The reaction time will vary depending on the specific ketone used (typically a few hours). Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure (rotary evaporation).
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate) to afford the pure 1,5-benzodiazepine derivative[1].

Catalytic Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers

This protocol outlines a mild and selective method for the removal of TBS protecting groups from alcohols using catalytic amounts of sodium tetrachloroaurate(III) dihydrate[4][6].

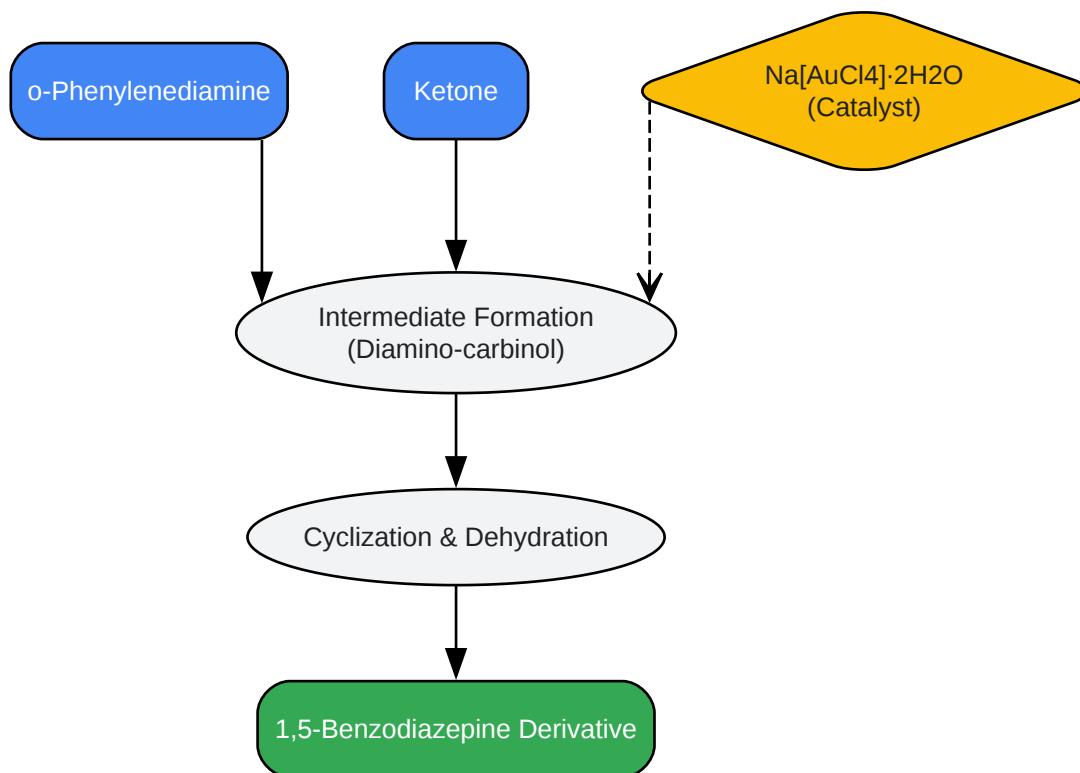
Materials:

- TBS-protected alcohol
- Sodium tetrachloroaurate(III) dihydrate ($\text{Na}[\text{AuCl}_4] \cdot 2\text{H}_2\text{O}$)
- Methanol
- Reaction flask
- Stirring apparatus

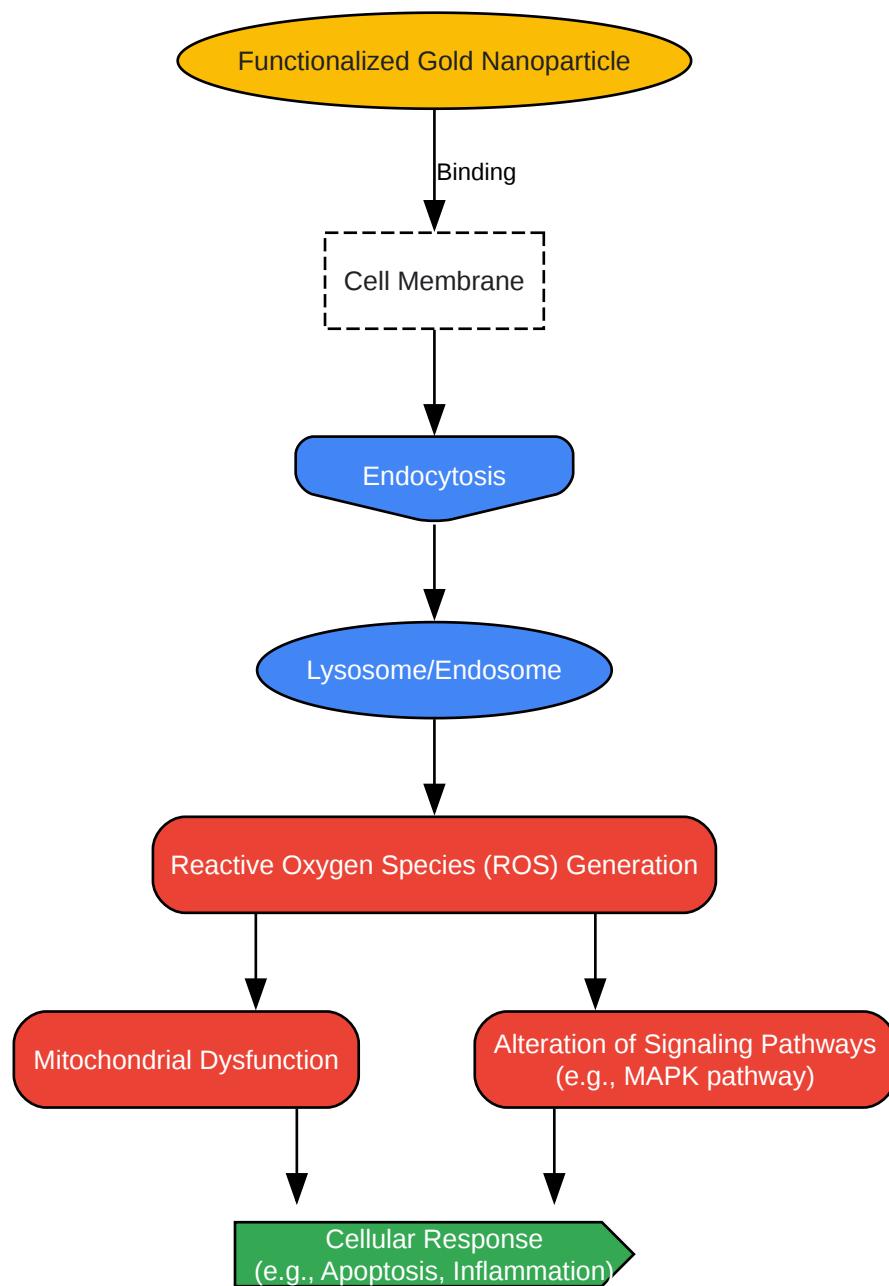

Procedure:

- Dissolve the TBS-protected alcohol in methanol in a reaction flask.
- Add a catalytic amount of sodium tetrachloroaurate(III) dihydrate (e.g., 0.1-1 mol%).

- Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the resulting alcohol by column chromatography on silica gel.


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving sodium tetrachloroaurate(III) dihydrate and its derivatives.


[Click to download full resolution via product page](#)

Caption: Workflow for Gold Nanoparticle Synthesis and Drug Delivery.

[Click to download full resolution via product page](#)

Caption: Catalytic Cycle for 1,5-Benzodiazepine Synthesis.

[Click to download full resolution via product page](#)

Caption: Cellular Uptake and Biological Effects of Gold Nanoparticles.

Conclusion

Sodium tetrachloroaurate(III) dihydrate is a cornerstone material for researchers and professionals engaged in advanced drug development and biomedical research. Its role as a versatile catalyst and a reliable precursor for gold nanoparticles facilitates innovations in

targeted drug delivery, diagnostics, and the synthesis of novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide aim to equip scientists with the fundamental knowledge required to effectively utilize this valuable compound in their research endeavors. As the fields of nanomedicine and catalysis continue to evolve, the importance of sodium tetrachloroaurate(III) dihydrate is poised to grow, paving the way for new and improved therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ate.community [ate.community]
- 6. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]
- 7. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives-Academax [mxbackup.academax.com]
- To cite this document: BenchChem. [AuCl4H4NaO2 price and commercial availability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108571#aucl4h4nao2-price-and-commercial-availability\]](https://www.benchchem.com/product/b108571#aucl4h4nao2-price-and-commercial-availability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com